N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a quinoline, furan, and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions including methylation, nitration, and coupling with a furan carboxamide derivative. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The quinoline and furan moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, furan carboxamides, and nitrophenyl-containing molecules. Examples include:
- 4-hydroxyquinoline derivatives
- Furan-2-carboxamides with different substituents
- Nitrobenzene derivatives
Uniqueness
What sets N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-5-(2-nitrophenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-24(13-14-12-21(26)23-17-8-4-2-6-15(14)17)22(27)20-11-10-19(30-20)16-7-3-5-9-18(16)25(28)29/h2-12H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAUABFVEFTTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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